6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Overview
Description
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C8H11BrClNSi and its molecular weight is 264.62 g/mol. The purity is usually 95%.
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Biological Activity
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a trimethylsilyl group, which may influence its reactivity and biological interactions.
The chemical structure of this compound can be represented as follows:
This compound is typically synthesized through various organic reactions, including cross-coupling methods, which allow for the introduction of functional groups that may enhance its biological activity.
Biological Activity Overview
The biological activities of this compound include:
Antiproliferative Effects
A study evaluating the antiproliferative effects of various pyridine derivatives found that bromo-substituted compounds could significantly inhibit cancer cell proliferation. For example, a related compound demonstrated an IC50 value of approximately 1.8 μM against HeLa cells, suggesting a promising therapeutic potential for similar structures .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | TBD |
Bromo-substituted derivative | SW620 | 1.8 |
Unsubstituted amidino group | Colon carcinoma | 0.4 |
Antibacterial Studies
In antibacterial assessments, compounds structurally similar to this compound were tested against various bacterial strains. While most showed limited antibacterial activity, one derivative exhibited moderate efficacy against E. coli with a MIC of 32 μM .
Antiviral Potential
The antiviral activity of pyridine derivatives has been explored in several studies. For instance, certain compounds have shown effectiveness against RNA viruses, indicating that structural modifications can enhance their bioactivity. The specific antiviral efficacy of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities with known active compounds .
Properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYIXMSPIHUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673909 | |
Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-85-2 | |
Record name | Pyridine, 6-bromo-2-chloro-3-(trimethylsilyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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